4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Description
Systematic IUPAC Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-(cyclohexylmethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid . This nomenclature follows established IUPAC conventions for heterocyclic compounds, clearly identifying the pyrimidine core structure and the specific positioning of functional groups. The name systematically describes the cyclohexylmethylamino substituent at the 4-position, the methylsulfanyl group at the 2-position, and the carboxylic acid functionality at the 5-position of the pyrimidine ring system.
The structural representation reveals a six-membered pyrimidine heterocycle containing two nitrogen atoms at positions 1 and 3. The molecular architecture incorporates a cyclohexylmethylamino group, which consists of a cyclohexyl ring connected through a methylene bridge to an amino group that forms part of the pyrimidine substitution pattern. The methylthio substituent, more precisely termed methylsulfanyl in systematic nomenclature, provides sulfur-containing functionality that can influence the compound's reactivity and binding properties.
The compound's structural complexity is further enhanced by the presence of the carboxylic acid functional group, which contributes both acidic properties and potential for hydrogen bonding interactions. The Simplified Molecular Input Line Entry System representation is documented as O=C(C1=CN=C(SC)N=C1NCC2CCCCC2)O, providing a linear notation that captures the complete connectivity pattern of the molecule. This structural arrangement creates a multi-functional molecule capable of diverse chemical interactions and transformations.
CAS Registry Number and Alternative Chemical Identifiers
The compound is assigned Chemical Abstracts Service Registry Number 1065075-52-6 , which serves as the primary unique identifier for this specific chemical structure. This registration number provides unambiguous identification within chemical databases and regulatory systems worldwide. The CAS number system ensures precise communication about the compound across different scientific and commercial contexts, eliminating potential confusion arising from alternative naming conventions.
Several alternative chemical identifiers are documented across various chemical databases and suppliers. The MDL Number MFCD11100915 represents another important database identifier used in chemical inventory systems. Additional catalog numbers include ST-2439 from Combi-Blocks, 3205DG from AK Scientific, and AG00HATM from Angene, reflecting the compound's availability from multiple specialized chemical suppliers.
Alternative nomenclature variations documented in chemical databases include 4-((Cyclohexylmethyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid and This compound . These naming variations maintain the same structural meaning while reflecting different formatting conventions used by various chemical suppliers and databases. The InChI identifier InChI=1S/C13H19N3O2S/c1-19-13-15-8-10(12(17)18)11(16-13)14-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,17,18)(H,14,15,16) provides a standardized structural representation that enables precise computer-based identification and comparison.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₁₃H₁₉N₃O₂S , indicating a composition of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. This elemental composition reflects the complex heterocyclic nature of the compound, incorporating multiple heteroatoms that contribute to its chemical and biological properties.
The molecular weight is consistently reported as 281.37 grams per mole across multiple authoritative sources, with some variations showing 281.4 grams per mole. This molecular weight calculation is based on standard atomic weights and provides essential information for stoichiometric calculations, analytical method development, and formulation studies. The relatively moderate molecular weight positions this compound within a favorable range for pharmaceutical applications and synthetic utility.
The elemental composition provides insights into the compound's structural complexity and potential reactivity patterns. The presence of three nitrogen atoms within the pyrimidine ring system and amino substituent creates multiple sites for hydrogen bonding and coordination interactions. The sulfur atom in the methylthio group introduces additional chemical diversity, potentially serving as a site for oxidation reactions or metal coordination. The carboxylic acid functionality represented by the two oxygen atoms contributes both to the compound's acidity and its potential for forming ionic interactions or ester derivatives.
Advanced computational analysis reveals additional molecular descriptors that characterize the compound's three-dimensional structure and electronic properties. The complexity index reflects the sophisticated branching pattern and heterocyclic architecture, while the topological polar surface area provides insights into the compound's potential for membrane permeability and biological activity. These molecular characteristics position this compound as a valuable intermediate for further chemical elaboration and biological evaluation.
Properties
IUPAC Name |
4-(cyclohexylmethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-19-13-15-8-10(12(17)18)11(16-13)14-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVQPWTFLTXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCC2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672851 | |
| Record name | 4-[(Cyclohexylmethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065075-52-6 | |
| Record name | 4-[(Cyclohexylmethyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclohexylmethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, with the CAS number 1065075-52-6, is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a cyclohexylmethylamino group and a methylthio substituent, which may contribute to its pharmacological properties. The molecular formula is C13H19N3O2S, and it has a molecular weight of 281.38 g/mol.
The compound's structure can be represented by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2S |
| Molecular Weight | 281.38 g/mol |
| IUPAC Name | This compound |
| SMILES | CSC1=NC=C(C(=N1)NCC2CCCCC2)C(=O)O |
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates potential applications in areas such as:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antimicrobial properties. While specific data on this compound is limited, similar structures have shown effectiveness against various pathogens.
- Antitumor Activity : Pyrimidine derivatives are often explored for their anticancer properties. Compounds in this class can interfere with DNA synthesis or repair mechanisms in cancer cells, suggesting that this compound might possess similar effects.
- Enzyme Inhibition : Some studies have indicated that pyrimidine-based compounds can act as enzyme inhibitors. For example, they may inhibit enzymes involved in nucleotide metabolism or signaling pathways critical for cell proliferation.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, research on related compounds provides insight into its potential biological activities:
- Antimicrobial Screening : A study evaluating various pyrimidine derivatives found that certain substitutions enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methylthio group may contribute to improved lipophilicity, facilitating membrane penetration.
- Antitumor Mechanisms : Research on structurally related pyrimidines revealed mechanisms of action involving apoptosis induction in cancer cell lines. The ability to disrupt cell cycle progression was noted, which could be relevant for the development of cancer therapeutics.
- Enzymatic Activity : Investigations into enzyme inhibition by pyrimidines have shown that certain compounds can effectively inhibit key enzymes in metabolic pathways, leading to reduced cellular proliferation in vitro.
Scientific Research Applications
The compound 4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid , known by its CAS number 1065075-52-6 , is a pyrimidine derivative that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.
Physical Properties
- Appearance: White to yellow solid at room temperature
- Purity: Typically 95%
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Anticonvulsant Activity : Research has indicated that this compound may exhibit anticonvulsant properties, potentially beneficial for treating epilepsy and other seizure disorders.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth through specific mechanisms targeting cancer cell metabolism.
Biochemical Studies
The compound's ability to interact with various biological molecules makes it valuable in biochemical research.
Case Studies:
- Enzyme Inhibition : Investigations into the compound's role as an inhibitor of specific enzymes have shown promise in modulating metabolic pathways.
- Receptor Binding Studies : Its affinity for certain receptors can provide insights into receptor-ligand interactions, which are crucial for understanding drug action mechanisms.
Toxicology and Safety Assessments
Given its potential applications in pharmaceuticals, safety data regarding the compound's toxicity is essential.
Findings:
- Safety assessments indicate that the compound may pose risks if ingested or inhaled, necessitating careful handling in laboratory settings.
Synthesis and Analytical Chemistry
The synthesis of this compound has been optimized for high yield and purity, making it accessible for various studies.
Synthesis Methods:
- Chemical Synthesis : Various synthetic routes have been developed to produce this compound efficiently, allowing researchers to obtain it for experimental use.
Data Table of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Cyclohexylmethylamino vs. Cyclopentylamino: The cyclohexylmethyl group in the target compound increases steric bulk and lipophilicity (LogP ~3.5 vs.
- Trifluoromethyl Substituent : The electron-withdrawing CF3 group in the 4-trifluoromethyl analog lowers LogP (~1.9) and enhances acidity (pKa ~2.5 vs. ~4.5 for the target compound), affecting binding interactions in drug-receptor complexes .
- Amino vs. Alkylamino Groups: The 4-amino derivative (LogP ~0.5) exhibits higher water solubility due to its polar NH2 group, making it suitable for aqueous-phase reactions, whereas the cyclohexylmethylamino group favors lipid membrane penetration .
Preparation Methods
Hydrolysis to Carboxylic Acid
- Ester intermediates such as ethyl 2-(methylthio)pyrimidine-5-carboxylate are hydrolyzed to the corresponding carboxylic acid using aqueous alkali metal hydroxides.
- Preferred bases include sodium hydroxide, lithium hydroxide, or potassium hydroxide, with lithium hydroxide often favored for its efficiency.
- Hydrolysis is carried out in alcoholic solvents (ethanol preferred) or mixtures thereof, at temperatures ranging from 0°C to the solvent's boiling point, typically 40–70°C.
- Reaction times vary from 1 to 24 hours, with 5–10 hours being optimal for near-complete conversion.
- The carboxylic acid product can be isolated as a salt by acidifying the reaction mixture with hydrochloric acid or other acidic compounds.
Reduction and Functional Group Transformations
- Reduction of pyrimidine derivatives with lithium aluminum hydride (LiAlH4) can yield dihydropyrimidine intermediates rather than straightforward alcohols or amines.
- The reduction outcome depends on substituents; electron-withdrawing groups at positions 4 or 5 favor hydride addition to the pyrimidine ring, forming 1,4- or 1,6-dihydropyrimidine derivatives.
- For 2-(methylthio)pyrimidine-5-carboxylates, LiAlH4 reduction predominantly yields 1,6-dihydro derivatives.
- Reduction conditions typically involve conducting the reaction in ether or tetrahydrofuran (THF) at low temperatures (-15 to 10°C) for 1 to 16 hours.
- The choice of solvent affects yield, with ether generally giving higher yields due to lower solubility of the product preventing over-reduction.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of ethyl 2-(methylthio)pyrimidine-5-carboxylate | Reaction of S-methylisothiouronium sulfate with ethyl 3-dimethylamino-2-formylacrylate | Ethanol | Reflux | 30 min | ~61.5% (from malonate precursor) | Purified by column chromatography |
| Hydrolysis of ester to acid | Alkali metal hydroxide (LiOH preferred) | Ethanol (preferred) | 40–70 | 5–10 hours | Near quantitative | Acidification with HCl to isolate acid salt |
| Reduction of ester to dihydropyrimidine | LiAlH4 (added dropwise or in batch) | Ether or THF | -15 to 10 | 1–16 hours | 42–46% (ether), lower in THF | Method A: dropwise addition; Method B: batch addition |
| Amination at position 4 | Nucleophilic substitution with cyclohexylmethylamine | Appropriate solvent | Ambient to reflux | Variable | Not explicitly reported | Requires halogenated intermediate at position 4 |
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Notes |
|---|---|
| Pyrimidine ring synthesis | Condensation of S-methylisothiouronium salts with formylacrylates |
| Methylthio group introduction | Via S-methylisothiouronium intermediates |
| Amino substituent introduction | Nucleophilic substitution on halogenated pyrimidines |
| Hydrolysis to acid | LiOH in ethanol, 40–70°C, 5–10 h |
| Reduction with LiAlH4 | Ether solvent, -15 to 10°C, 1–16 h, yields 1,6-dihydro derivatives |
| Isolation | Acidification with HCl to obtain acid salts |
This detailed overview synthesizes the preparation methods of 4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid based on authoritative chemical literature and patent information. The process involves strategic functional group transformations on the pyrimidine ring, with careful control of reaction conditions to optimize yield and selectivity. Further optimization may benefit from green chemistry techniques and advanced synthetic methodologies.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a halogen or methylthio precursor with cyclohexylmethylamine. For example, refluxing 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid (or its ester) with excess cyclohexylmethylamine in a polar aprotic solvent (e.g., DMF) for 12–24 hours, followed by acidification and crystallization . Key intermediates like 4-chloro-2-(methylthio)pyrimidine-5-carbonyl chloride (CAS 55084-66-7) are critical for introducing the carboxylic acid group .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C) confirms substitution patterns and cyclohexylmethylamino group integration.
- HPLC (with UV/Vis or MS detection) assesses purity (>95% is standard for research use) .
- Mass spectrometry (ESI or EI) validates molecular weight (C₁₃H₂₀N₄O₂S, theoretical MW 320.39 g/mol).
- X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How is the biological activity of this compound preliminarily screened?
Methodological Answer: Initial screening involves in vitro assays targeting enzymes or receptors structurally related to its pyrimidine core. For example:
- Antidiabetic activity : Inhibition of α-glucosidase or dipeptidyl peptidase-4 (DPP-4) using spectrophotometric assays .
- Antimicrobial activity : Broth microdilution assays against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) .
Q. What storage conditions ensure compound stability?
Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the methylthio group and carboxylic acid degradation. Lyophilized forms are preferred for long-term stability .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, amine stoichiometry). For example, reflux in DMF at 110°C with 1.5 equivalents of cyclohexylmethylamine improves yield by 20% compared to ethanol .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-alkylation) and adjust reaction time .
Q. What computational tools predict reactivity and regioselectivity in its synthesis?
Methodological Answer:
- Quantum chemical calculations (DFT, B3LYP/6-31G* level) model transition states for nucleophilic substitution at the pyrimidine C4 position .
- Reaction path search algorithms (e.g., AFIR or GRRM) identify low-energy pathways for amine coupling .
- Machine learning models trained on pyrimidine reactivity datasets predict optimal solvents and catalysts .
Q. How can structural modifications enhance its biological activity?
Methodological Answer:
- SAR studies : Replace the cyclohexyl group with bicyclic amines (e.g., norbornane) to improve lipophilicity and membrane permeability.
- Methylthio → sulfone oxidation : Enhances hydrogen-bonding capacity, potentially increasing enzyme inhibition (e.g., IC₅₀ reduction by 50% in thieno-pyrimidine analogs) .
Q. How should researchers resolve contradictions in reported biological data?
Methodological Answer:
- Assay standardization : Compare protocols for cell lines, enzyme sources (e.g., recombinant vs. native), and buffer conditions (pH, ionic strength) .
- Meta-analysis : Use tools like RevMan to statistically aggregate data across studies, identifying outliers due to impurities (>95% purity required) .
Q. What mechanistic insights explain its activity in enzyme inhibition?
Methodological Answer:
- Docking simulations (AutoDock Vina) model interactions with enzyme active sites (e.g., DPP-4's catalytic triad) .
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Q. How do substituents influence its pharmacokinetic properties?
Methodological Answer:
- LogP measurements (shake-flask method) correlate cyclohexyl group hydrophobicity with increased plasma protein binding.
- Caco-2 cell assays evaluate intestinal absorption, guided by the carboxylic acid group’s pKa (~4.5) and ionization state at physiological pH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
